1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- is a complex organic compound with a unique structure that combines purine, oxadiazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the oxadiazole and morpholine groups. Common reagents used in these reactions include dimethylformamide (DMF), phosphorus oxychloride (POCl3), and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the purine or oxadiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-phenylethyl)-: Similar structure but with a phenylethyl group instead of the oxadiazole-morpholine moiety.
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-morpholinylethyl)-: Contains a morpholine group but lacks the oxadiazole ring.
Uniqueness
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both oxadiazole and morpholine groups enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
88339-19-9 |
---|---|
Molecular Formula |
C16H21N7O4 |
Molecular Weight |
375.38 g/mol |
IUPAC Name |
1,3-dimethyl-7-[[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]methyl]purine-2,6-dione |
InChI |
InChI=1S/C16H21N7O4/c1-20-14-13(15(24)21(2)16(20)25)23(10-17-14)9-11-18-12(27-19-11)3-4-22-5-7-26-8-6-22/h10H,3-9H2,1-2H3 |
InChI Key |
GIRGERVDJKCEEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=NOC(=N3)CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.